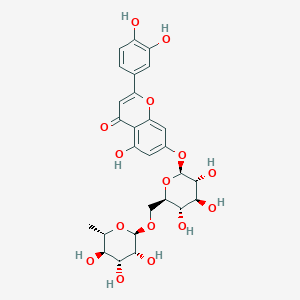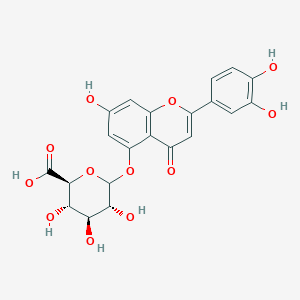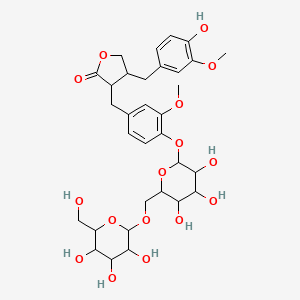
oryzalexin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oryzalexin E is a tricyclic diterpenoid that is ent-sandaracopimaradiene bearing two additional hydroxy substituents at the 3alpha- and 9beta-positions. It has a role as a plant metabolite.
oryzalexin E is a natural product found in Oryza sativa with data available.
Wissenschaftliche Forschungsanwendungen
Phytoalexins and Disease Resistance in Plants
Oryzalexin E is a type of phytoalexin, a group of compounds produced by plants in response to pathogen attack. Studies have demonstrated the importance of phytoalexins, including oryzalexin E, in plant defense mechanisms. For instance, rice plants produce oryzalexins, including oryzalexin E, as a response to fungal infections like Pyricularia oryzae, which causes rice blast disease. These phytoalexins inhibit the growth of the fungus, thus playing a crucial role in plant immunity and disease resistance (Kato, Kodama, & Akatsuka, 1995).
Allelopathic Effects on Weeds
Oryzalexin E, along with other phytoalexins, shows significant allelopathic effects. This means they can influence the growth of surrounding plants and weeds, which is beneficial for agricultural practices. For example, oryzalexin A, a related compound, has been found to inhibit the germination and growth of several weed species, suggesting a potential application of oryzalexin E in natural weed management (Lee et al., 2002).
Role in Rice Cultivar Resistance
The production of oryzalexin E varies among rice cultivars, with a strong correlation observed between its accumulation and resistance to rice blast disease. This indicates that oryzalexin E's presence could be a marker for breeding disease-resistant rice varieties. Different levels of oryzalexin E and other phytoalexins in response to pathogen infection and UV irradiation have been observed, highlighting the genetic differences in phytoalexin response among rice cultivars (Dillon et al., 1997).
Potential for Antifungal Agents
The antifungal activities of oryzalexin E and its synthetic enantiomers against Pyricularia oryzae have been studied, suggesting their potential use as natural antifungal agents. The relationship between the absolute configuration of oryzalexin E and its antifungal activity was explored, which could lead to the development of effective and specific antifungal compounds derived from oryzalexin E (Sekido et al., 1987).
Biosynthesis and Genetic Studies
Recent research has identified specific genes involved in the biosynthesis of oryzalexin E in rice. Understanding the genetic basis and enzyme mechanisms for oryzalexin E production is crucial for manipulating its levels in plants, potentially leading to the development of crops with enhanced disease resistance or allelopathic properties (Otomo et al., 2004).
Eigenschaften
CAS-Nummer |
162995-10-0 |
|---|---|
Produktname |
oryzalexin E |
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.47 |
IUPAC-Name |
(2R,4aR,4bS,7S,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol |
InChI |
InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)16(21)9-10-19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19-,20+/m1/s1 |
SMILES |
CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



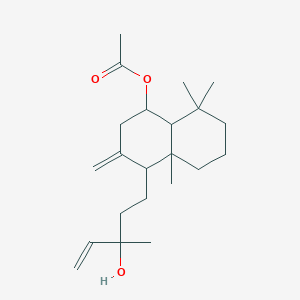
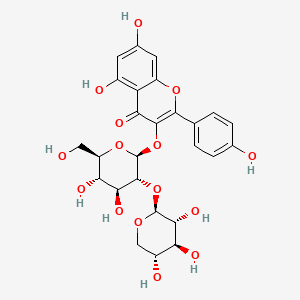


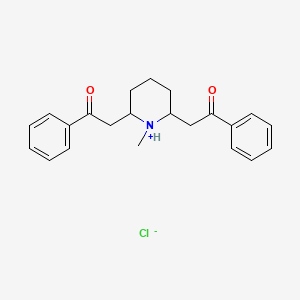
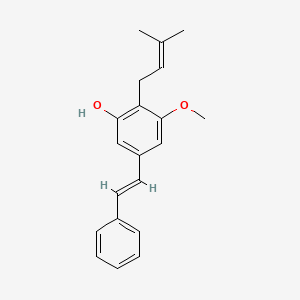
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
